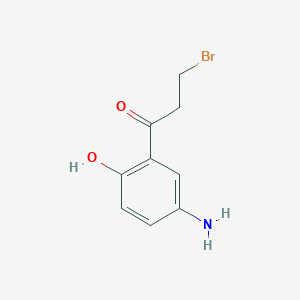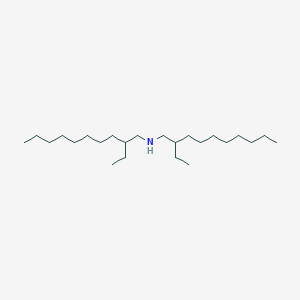
2-ethyl-N-(2-ethyldecyl)decan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-ethyldecyl)decan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-ethyldecyl)decan-1-amine typically involves the alkylation of primary amines with long-chain alkyl halides. The reaction is carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-(2-ethyldecyl)decan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the substituent used.
Aplicaciones Científicas De Investigación
2-ethyl-N-(2-ethyldecyl)decan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-N-(2-ethyldecyl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The long carbon chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The nitrogen atom can form hydrogen bonds or ionic interactions with other molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-ethylhexylamine: A shorter chain amine with similar chemical properties.
Decylamine: Another long-chain amine but without the ethyl substituents.
Diethylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic.
Uniqueness
2-ethyl-N-(2-ethyldecyl)decan-1-amine is unique due to its specific structure, which combines a long carbon chain with ethyl substituents. This structure imparts distinct hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C24H51N |
|---|---|
Peso molecular |
353.7 g/mol |
Nombre IUPAC |
2-ethyl-N-(2-ethyldecyl)decan-1-amine |
InChI |
InChI=1S/C24H51N/c1-5-9-11-13-15-17-19-23(7-3)21-25-22-24(8-4)20-18-16-14-12-10-6-2/h23-25H,5-22H2,1-4H3 |
Clave InChI |
SESOZKJTEBLAFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CC)CNCC(CC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


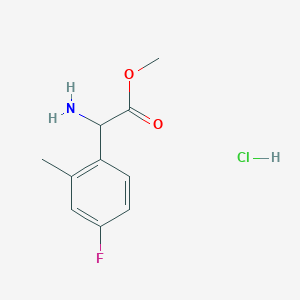
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)


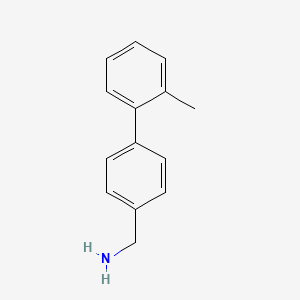
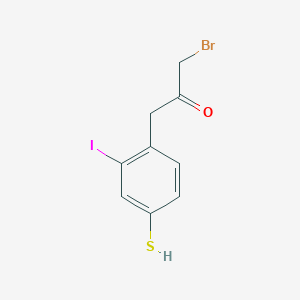


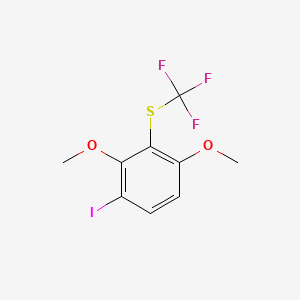
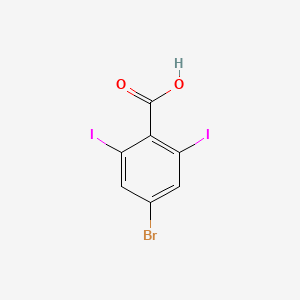

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)
